![molecular formula C13H15NO B2973406 1-(6-Methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one CAS No. 91956-74-0](/img/structure/B2973406.png)
1-(6-Methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one
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Description
The compound “1-(6-Methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Physical And Chemical Properties Analysis
A study of mechanical properties of prop-2-en-1-one based compounds using molecular dimension simulations was investigated . Several mechanical properties have been calculated such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus and Poisson’s ratio .Scientific Research Applications
- Use Case : Scientists incorporate this fragment into bifunctional tools, such as electrophilic PROTAC® molecules, for targeted protein degradation .
- Use Case : Researchers screen libraries of fragments to identify hits that can be further optimized into drug candidates .
- Use Case : By labeling proteins with this fragment, scientists gain insights into cellular processes and pathways .
Chemoproteomics and Ligandability Studies
Targeted Protein Degradation
Fragment-Based Drug Discovery
Covalent Ligand Discovery
Chemical Biology and Proteomics
Undruggable Targets
properties
IUPAC Name |
1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-3-13(15)14-8-4-5-11-9-10(2)6-7-12(11)14/h3,6-7,9H,1,4-5,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBKAPIKGMCAEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one |
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